molecular formula C8H11ClN2O B1426143 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride CAS No. 197590-46-8

2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride

Cat. No.: B1426143
CAS No.: 197590-46-8
M. Wt: 186.64 g/mol
InChI Key: LNANDMSIBUGVJH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . It is a derivative of benzofuran, a heterocyclic organic compound, and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride typically involves the reaction of 2,3-dihydro-1-benzofuran with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,3-Dihydro-1-benzofuran+Hydrazine hydrateHCl2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride\text{2,3-Dihydro-1-benzofuran} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl}} \text{this compound} 2,3-Dihydro-1-benzofuran+Hydrazine hydrateHCl​2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzofuran oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran: The parent compound, which lacks the hydrazine and hydrochloride groups.

    5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A derivative with an aminopropyl group.

    6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another derivative with an aminopropyl group at a different position.

Uniqueness

2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride is unique due to the presence of the hydrazine and hydrochloride groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-10-7-1-2-8-6(5-7)3-4-11-8;/h1-2,5,10H,3-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNANDMSIBUGVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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